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Compound of Interest

Compound Name:
7-Bromo-4-oxo-4H-chromene-3-

carbaldehyde

Cat. No.: B1280513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a privileged structure in medicinal chemistry, has been the subject of

extensive research due to its diverse pharmacological activities. The introduction of a bromine

atom to the chromone ring system has been shown to significantly modulate the biological

profile of these compounds, leading to the development of potent anticancer, antimicrobial, and

enzyme-inhibiting agents. This guide provides a comparative overview of the structure-activity

relationships (SAR) of brominated chromones, supported by experimental data, detailed

protocols, and pathway visualizations to aid in the rational design of new therapeutic agents.

Anticancer Activity
Brominated chromones have demonstrated significant potential as anticancer agents through

various mechanisms, including the inhibition of efflux pumps, sirtuin enzymes, and the

induction of apoptosis.

The ATP-binding cassette subfamily G member 2 (ABCG2) is a transporter protein that plays a

crucial role in multidrug resistance in cancer. Certain brominated chromones have been

identified as potent inhibitors of ABCG2-mediated drug efflux.

A key finding in the SAR of these compounds is the importance of a 4-bromobenzyloxy

substituent at the 5-position of the chromone ring for potent inhibition of mitoxantrone efflux and

basal ATPase activity of ABCG2.[1] For instance, the compound MBL-II-141, which contains a
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2-bromobenzyloxy group, is a highly potent ABCG2 inhibitor with an IC50 of 0.11 μM.[2]

Methylation of the central amide nitrogen in these derivatives was found to significantly

decrease their affinity for ABCG2.[1]

Table 1: SAR of Brominated Chromones as ABCG2 Inhibitors

Compound R1 (Position 5) R2 (Amide)

IC50 (μM) for
Mitoxantrone
Efflux
Inhibition

Reference

Chromone 1
4-

bromobenzyloxy

2-(5-

methoxyindolyl)e

thyl-1-carbonyl

Not specified, but

potent
[1]

MBL-II-141
2-

bromobenzyloxy

2-(5-methoxy-

1H-indol-3-yl)-

ethyl]-amide

0.11 [2]

Sirtuin 2 (SIRT2) is a class III histone deacetylase that is implicated in cell cycle regulation and

tumorigenesis. Brominated chromones have emerged as selective inhibitors of SIRT2.

Studies have shown that 6,8-dibromo-substituted chroman-4-ones are potent SIRT2 inhibitors.

[3] For example, 6,8-dibromo-2-pentylchroman-4-one exhibits an IC50 of 1.5 μM for SIRT2

inhibition.[3] The presence of a bromide atom is considered a better halogen bonding group

than chloride in this context, contributing to higher activity.[4]

Table 2: SAR of Brominated Chromones as SIRT2 Inhibitors
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Compound Substitution IC50 (μM) Reference

6,8-dibromo-2-

pentylchroman-4-one
6,8-dibromo, 2-pentyl 1.5 [3]

8-bromo-6-chloro-2-

pentylchroman-4-one

8-bromo, 6-chloro, 2-

pentyl
4.5 [3]

Acetamide substituted

phenethyl-chromone
3-acetamide 29 [4]

Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel

antimicrobial agents. Brominated chromones have shown promising activity against a range of

bacteria and fungi.

Studies have revealed that brominated chromones bearing lipophilic electron-withdrawing

groups, such as chloro and bromo, display significant antibacterial potential.[5] For instance,

certain chromone-based dithiazoles with bromo substitutions have shown excellent inhibitory

activity against Bacillus subtilis and Escherichia coli.[5] In a series of brominated depsidones,

tribrominated derivatives displayed the strongest activity against methicillin-resistant

Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with

MIC values of 0.5 and 1.0 µM, respectively.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Brominated Chromones against Bacterial

Strains
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Compound Bacterial Strain MIC (µM) Reference

Tribrominated

depsidone 7
MRSA 0.5 [6]

Tribrominated

depsidone 7
VRE 1.0 [6]

Brominated

Dithiazolylchromone

3c

B. subtilis 0.78 (µg/mL) [5]

Brominated

Dithiazolylchromone

3h

B. subtilis & E. coli 1.56 (µg/mL) [5]

Brominated chromones have also demonstrated significant antifungal properties. Specifically,

6-bromochromone-3-carbonitrile has been identified as a potent antifungal agent against

several Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50

µg/mL.[7][8] This compound was also found to inhibit biofilm formation, a key virulence factor in

Candida albicans.[7][8]

Table 4: Minimum Inhibitory Concentration (MIC) of Brominated Chromones against Fungal

Strains

Compound Fungal Strain MIC (µg/mL) Reference

6-bromochromone-3-

carbonitrile
Candida species 5-50 [7][8]

Brominated

Dithiazolylchromone

3h

S. cerevisiae
Significant inhibitory

potential
[5]

Enzyme Inhibition
Beyond cancer and infectious diseases, brominated chromones have been investigated as

inhibitors of other key enzymes, such as monoamine oxidase B (MAO-B), which is a target for
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the treatment of neurodegenerative diseases.

Structure-activity relationship studies of chromone derivatives as MAO-B inhibitors have

indicated that bromine substitution at the R4 position of the chromone ring is effective for

inhibition.[9]

Table 5: SAR of Brominated Chromones as MAO-B Inhibitors

Compound Series
Key Structural
Feature

hMAO-B IC50 (µM) Reference

Compounds 8-13
Bromine at R4

position

Not specified, but

effective
[9]

Compound 18
Methyl at R4, CH3 at

R2 of phenyl
21.45 [9]

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and

replication of the presented data.

ABCG2-Mediated Mitoxantrone Efflux Assay
Cell Line: HEK293 cells transfected with ABCG2. Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then incubated with the test compounds at various concentrations for 1 hour.

Mitoxantrone, a fluorescent substrate of ABCG2, is added to the wells and incubated for

another 2 hours.

The extracellular medium is removed, and the cells are washed with ice-cold PBS.

The intracellular fluorescence of mitoxantrone is measured using a fluorescence plate

reader.
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The IC50 value is calculated as the concentration of the compound that inhibits 50% of the

mitoxantrone efflux.[2]

SIRT2 Inhibition Assay
Principle: A fluorescence-based assay is used to measure the deacetylation of a fluorogenic

acetylated peptide substrate by SIRT2. Procedure:

Recombinant human SIRT2 enzyme is incubated with the test compounds at various

concentrations in an assay buffer.

The fluorogenic acetylated peptide substrate and NAD+ are added to initiate the reaction.

The reaction is allowed to proceed for a specific time at 37°C.

A developer solution is added to stop the reaction and generate a fluorescent signal from the

deacetylated substrate.

The fluorescence is measured using a fluorescence plate reader.

The IC50 value is determined by plotting the percentage of inhibition against the compound

concentration.[4]

Antimicrobial Susceptibility Testing (Broth
Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound

required to inhibit the visible growth of a microorganism. Procedure:

A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate

containing a suitable broth medium.

A standardized inoculum of the test microorganism is added to each well.

The plates are incubated at an appropriate temperature for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

growth of the microorganism is observed.[10]
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Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by brominated chromones is essential for drug

development.

Inhibition of ABCG2-Mediated Drug Efflux
Brominated chromones can reverse multidrug resistance by directly inhibiting the function of

the ABCG2 transporter protein. This leads to an accumulation of cytotoxic drugs inside cancer

cells, enhancing their therapeutic efficacy.

Anticancer Drug Cancer Cell
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Click to download full resolution via product page

Caption: Inhibition of ABCG2 transporter by brominated chromones.

SIRT2 Inhibition Pathway
Inhibition of SIRT2 by brominated chromones leads to the hyperacetylation of its substrates,

such as α-tubulin. This can disrupt microtubule dynamics, leading to cell cycle arrest and

apoptosis in cancer cells.
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Caption: SIRT2 inhibition by brominated chromones leads to apoptosis.

Antifungal Mechanism of Action
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The antifungal activity of compounds like 6-bromochromone-3-carbonitrile involves the

downregulation of genes essential for hyphae formation and biofilm development in Candida

albicans, such as TEC1 and UME6.
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Caption: Antifungal mechanism of 6-bromochromone-3-carbonitrile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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